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Abstract

ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth
Factor Receptor (VEGFR) tyrosine kinases, playing a significant role in angiogenesis research.
This technical guide provides an in-depth overview of the discovery, synthesis, and biological
evaluation of ZM-306416 hydrochloride. It includes detailed experimental protocols for its
synthesis and key biological assays, a summary of its inhibitory activities, and a visual
representation of the signaling pathways it modulates. This document is intended to serve as a
comprehensive resource for researchers and professionals in the fields of medicinal chemistry,
oncology, and drug development.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in both normal
physiological functions and in pathological conditions such as tumor growth and metastasis.
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of
angiogenesis. VEGF ligands bind to and activate VEGF receptors (VEGFRS), which are
receptor tyrosine kinases. This activation triggers a cascade of downstream signaling events
that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the
formation of new blood vessels.[1]
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ZM-306416, chemically known as N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-
amine, was identified as a potent inhibitor of VEGFR tyrosine kinases.[2][3] It exhibits
selectivity for VEGFR-2 (KDR) and VEGFR-1 (Flt) and also shows inhibitory activity against the
Epidermal Growth Factor Receptor (EGFR).[4][5] Its ability to block the ATP-binding site of
these receptors prevents their autophosphorylation and subsequent activation of downstream
signaling pathways, thereby inhibiting angiogenesis.[6] This guide details the discovery,
synthesis, and biological characterization of ZM-306416 hydrochloride.

Discovery and Development

ZM-306416 was developed as part of a research program focused on identifying novel, potent,
and selective inhibitors of VEGFR tyrosine kinases for anti-angiogenic therapy. The core
chemical structure is a 4-anilinoquinazoline scaffold, a privileged structure in kinase inhibitor
design. Structure-activity relationship (SAR) studies led to the identification of ZM-306416 as a
lead compound with desirable potency and selectivity.

Physicochemical Properties of ZM-306416
Hydrochloride

Property Value Reference
N-(4-chloro-2-
fluorophenyl)-6,7-
IUPAC Name ] ) ] ] [1]
dimethoxyquinazolin-4-amine
hydrochloride
Molecular Formula Ci16H14Cl2FN302 [1]
Molecular Weight 333.74 g/mol (free base) [1]
CAS Number 690206-97-4 (hydrochloride) [1]
Appearance Off-white solid [2]

- Soluble in DMSO (to 10 mM)
Solubility [1][2]
and ethanol (1 mg/ml)

Synthesis of ZM-306416 Hydrochloride
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The synthesis of ZM-306416 hydrochloride involves a multi-step process starting from
commercially available materials. The key step is the nucleophilic aromatic substitution reaction
between 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-2-fluoroaniline.

Synthetic Scheme
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Caption: Synthetic pathway for ZM-306416 hydrochloride.
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Experimental Protocol

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamide is heated at reflux for several
hours. Upon cooling, the product precipitates and is collected by filtration, washed with water,
and dried.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

6,7-Dimethoxyquinazolin-4(3H)-one is refluxed in thionyl chloride or phosphorus oxychloride,

often with a catalytic amount of N,N-dimethylformamide (DMF), for several hours. The excess
chlorinating agent is removed under reduced pressure, and the residue is carefully quenched
with ice water. The resulting solid is collected by filtration, washed with water, and dried.[7]

Step 3: Synthesis of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (ZM-
306416)

A mixture of 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-2-fluoroaniline in a suitable
solvent such as isopropanol or dioxane is heated at reflux. The reaction progress is monitored
by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the
product is isolated by filtration. The crude product can be purified by recrystallization or column
chromatography.[8]

Step 4: Formation of ZM-306416 Hydrochloride

The free base of ZM-306416 is dissolved in a suitable solvent like dichloromethane, and a
solution of hydrochloric acid in ether or another appropriate solvent is added. The hydrochloride
salt precipitates and is collected by filtration and dried under vacuum.[9]

Biological Activity and Mechanism of Action

ZM-306416 is a potent inhibitor of VEGFR-2 (KDR) and also shows activity against VEGFR-1
(FIt) and EGFR. The inhibitory concentrations (ICso) are summarized in the table below.
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Target ICso0 Reference
VEGFR-2 (KDR) 100 nM [1]
VEGFR-1 (Flt) 2 uM [1]

EGFR <10 nM [41[5]

Abl 1.3 uM [10]

Src 0.33 uM [4]

The mechanism of action involves the competitive binding of ZM-306416 to the ATP-binding
pocket of the kinase domain of these receptors. This prevents the autophosphorylation of the
receptors upon ligand binding, thereby blocking the initiation of downstream signaling
cascades.

VEGF Signaling Pathway
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Caption: Simplified VEGF signaling pathway and the point of inhibition by ZM-306416.
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Caption: Simplified EGFR signaling pathway and the point of inhibition by ZM-306416.

Experimental Protocols
In Vitro Kinase Assay (VEGFR-2)

This protocol describes a luminescence-based assay to quantify the inhibitory activity of ZM-
306416 on VEGFR-2 kinase.

Materials:

e Recombinant human VEGFR-2 (KDR) kinase

» Kinase buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM DTT)
o ATP

e VEGFR-2 substrate (e.g., poly(Glu,Tyr) 4:1)

e ZM-306416 hydrochloride stock solution (in DMSO)

» Kinase activity detection reagent (e.g., Kinase-Glo® MAX)

* White 96-well assay plates

Procedure:

e Prepare a master mix: For each reaction, prepare a master mix containing kinase buffer,
ATP, and the VEGFR-2 substrate.

» Serial Dilution of Inhibitor: Prepare serial dilutions of ZM-306416 hydrochloride in kinase
buffer. Also, prepare a DMSO-only control.

e Kinase Reaction: In a 96-well plate, add the VEGFR-2 kinase to each well, followed by the
serially diluted inhibitor or DMSO control. Initiate the kinase reaction by adding the master
mix.

¢ Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
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o Detection: Stop the kinase reaction and measure the remaining ATP by adding the kinase

detection reagent according to the manufacturer's protocol.

o Data Analysis: Measure luminescence using a microplate reader. The ICso value is

determined by plotting the percentage of kinase inhibition against the logarithm of the

inhibitor concentration.

Assay Preparation

Prepare Master Mix
(Buffer, ATP, Substrate)

Detection and Analysis

Prepare Serial Dilutions
of ZM-306416

Kinase Reaction
Add Kinase and Inhibitor Initiate Reaction with Incubate at 30°C Add Detection Rea
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%{;m '—»@easure Luminescenca—VGaIcula\e \CSD

Click to download full resolution via product page

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Cell Proliferation Assay (HUVEC)

This protocol describes an MTT-based assay to evaluate the effect of ZM-306416 on the

proliferation of Human Umbilical Vein Endothelial Cells (HUVECS).

Materials:

e HUVECs

« Endothelial cell growth medium

« VEGF

e ZM-306416 hydrochloride

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO)
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o 96-well cell culture plates
Procedure:
e Cell Seeding: Seed HUVECs in a 96-well plate and allow them to attach overnight.

e Serum Starvation: To reduce basal receptor activation, starve the cells in a serum-free
medium for 4-6 hours.

¢ |nhibitor Treatment: Treat the starved cells with various concentrations of ZM-306416 for 1-2
hours. Include a DMSO control.

o VEGF Stimulation: Stimulate the cells with VEGF (e.g., 25 ng/mL).
 Incubation: Incubate the cells for a period that allows for cell proliferation (e.g., 48-72 hours).

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the
formation of formazan crystals.

e Solubilization: Remove the medium and add the solubilization solution to dissolve the
formazan crystals.

o Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate
reader.

» Data Analysis: Calculate the percentage of cell viability relative to the VEGF-stimulated
control and determine the ICso value.

Conclusion

ZM-306416 hydrochloride is a valuable research tool for studying the roles of VEGFR and
EGFR signaling in angiogenesis and cancer. Its potent inhibitory activity and well-defined
mechanism of action make it a standard reference compound in the field. This technical guide
provides a comprehensive resource for researchers working with ZM-306416, offering detailed
protocols for its synthesis and biological evaluation. Further research may continue to explore
the therapeutic potential of ZM-306416 and its analogs in various disease models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [The Discovery and Synthesis of ZM-306416
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663696#discovery-and-synthesis-of-zm-306416-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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